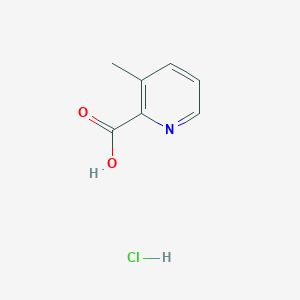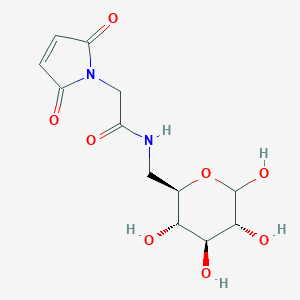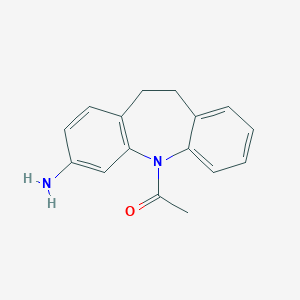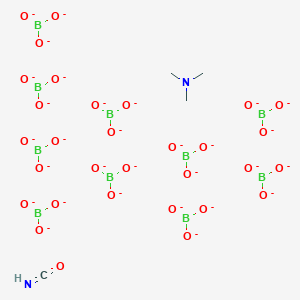
3-Methylpicolinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpicolinic acid hydrochloride is involved in the formation of various metal complexes, contributing to studies in fields like synthetic chemistry and material science. This compound acts as a ligand, forming complexes with metals like chromium, vanadium, copper, and nickel. These complexes are studied for their structural, spectral, and biological properties (Avcı et al., 2020).
Synthesis Analysis
3-Methylpicolinic acid hydrochloride complexes have been synthesized through various methods, often starting from the corresponding metal salts and 3-methylpicolinic acid in aqueous or organic solvents. For example, copper(II) and nickel(II) complexes were synthesized and characterized through reactions with their respective metal salts (Kukovec et al., 2008).
Molecular Structure Analysis
The molecular structures of these complexes have been determined using techniques such as X-ray diffraction, revealing coordination modes and the overall geometry of the complexes. For instance, the copper(II) complexes exhibit square-pyramidal coordination (Kukovec et al., 2013).
Chemical Reactions and Properties
These metal complexes involving 3-methylpicolinic acid exhibit various chemical behaviors, such as α-glucosidase inhibitory activity and interactions within their structures contributing to their stability and reactivity (Avcı et al., 2020).
Physical Properties Analysis
Physical properties like refractive index, band gap, and nonlinear optical (NLO) parameters have been studied, particularly in relation to their potential applications in material science (Avcı et al., 2020).
Chemical Properties Analysis
The chemical properties, such as spectroscopic features and thermal stability, have been characterized to understand the nature of the complexes better. Spectroscopic methods like IR, UV-Vis, and NMR provide insight into the ligand environment and electronic structures of these complexes (Kukovec et al., 2008; Kukovec et al., 2013).
Scientific Research Applications
Coordination Chemistry and Spectroscopy
Studies on cobalt complexes with 3- and 6-methylpicolinic acid revealed detailed spectroscopic characterizations, highlighting their potential for further investigation in coordination chemistry. The research demonstrated the coordination modes and thermal stability of these complexes, suggesting applications in materials science and catalysis (Kukovec, Popović, Komorsky-Lovrič, Vojković, & Vinkoviċ, 2009). Similarly, copper(II) complexes with 3-methylpicolinic acid have been synthesized, showing interesting structural features and potential for the development of novel coordination compounds (Kukovec, Popović, & Pavlović, 2008).
Biological Implications
A study on copper(II) complexes of 3-methylpicolinic acid highlighted their ability to induce reactive oxygen species (ROS) and inhibit proteasome activity, suggesting implications for cancer therapy and biochemical research (Lai, Chan, Ng, Ooi, Tan, Maah, & Ng, 2016). This indicates a potential avenue for the development of therapeutic agents based on metal complexes.
Catalysis and Chemical Synthesis
Research into V(IV)O2+ compounds formed with picolinic and quinolinate derivatives, including 3-methylpicolinic acid, has shed light on their potent insulin-enhancing properties, opening up possibilities for diabetes treatment research (Lodyga-Chruscinska, Micera, & Garribba, 2011). This work underscores the compound's relevance in medicinal chemistry, especially in the design of vanadium-based drugs.
Nanomaterials and Luminescent Materials
The synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction demonstrates the compound's utility in facilitating novel organic synthesis pathways, which can be applied in the development of pharmaceuticals and materials science (Jiang, Sun, Jiang, & Ma, 2015).
Safety And Hazards
properties
IUPAC Name |
3-methylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVDJRKIHGDQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40527988 |
Source


|
| Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpicolinic acid hydrochloride | |
CAS RN |
123811-72-3 |
Source


|
| Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)
![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)




![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)






